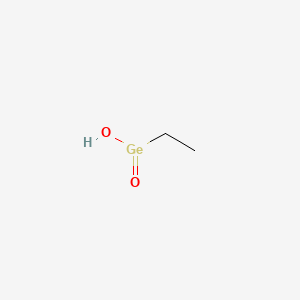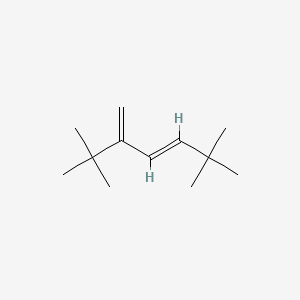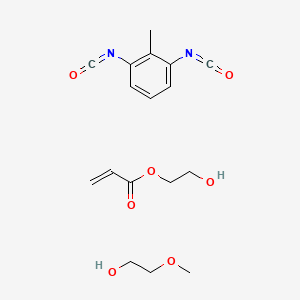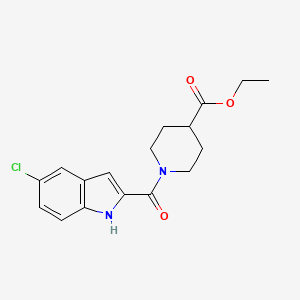
Germane, ethylhydroxyoxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, ethylhydroxyoxo- is a chemical compound that belongs to the family of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. Germane, ethylhydroxyoxo- is known for its unique chemical, physical, and biological properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, ethylhydroxyoxo- typically involves the hydrogermylation of unsaturated carbon–carbon bonds. This process is catalyzed by copper complexes, which facilitate the addition of germane to alkenes under mild conditions. The reaction is highly enantioselective, producing chiral organogermanes with high yields and excellent enantioselectivities .
Industrial Production Methods
In industrial settings, the production of Germane, ethylhydroxyoxo- can be achieved through the hydrogenation of aryl germanes. This method employs catalysts such as Rh2O3/PtO2·H2O, which exhibit high reactivity and selectivity. The process is efficient and can tolerate various functional groups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Germane, ethylhydroxyoxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2).
Reduction: Reduction reactions can convert Germane, ethylhydroxyoxo- to its corresponding hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include germanium dioxide, germanium hydrides, and substituted organogermanium compounds. These products have diverse applications in materials science, medicinal chemistry, and organic synthesis .
Scientific Research Applications
Germane, ethylhydroxyoxo- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research has shown that organogermanium compounds, including Germane, ethylhydroxyoxo-, have potential therapeutic applications due to their low toxicity and biological activity.
Mechanism of Action
The mechanism of action of Germane, ethylhydroxyoxo- involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activation of certain enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Germane, ethylhydroxyoxo- include other organogermanium compounds such as:
- Germanium dioxide (GeO2)
- Germanium hydrides (GeH4)
- Substituted organogermanium compounds
Uniqueness
Germane, ethylhydroxyoxo- is unique due to its specific chemical structure, which imparts distinct properties such as high stability, low toxicity, and increased hydrophobicity. These attributes make it particularly valuable in applications where other organogermanium compounds may not be suitable .
Properties
CAS No. |
4378-91-0 |
|---|---|
Molecular Formula |
C2H6GeO2 |
Molecular Weight |
134.70 g/mol |
IUPAC Name |
ethyl-hydroxy-oxogermane |
InChI |
InChI=1S/C2H6GeO2/c1-2-3(4)5/h4H,2H2,1H3 |
InChI Key |
XVOCEVMHNRHJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)



![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
